5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine core structure, which is a fused bicyclic system consisting of a pyrazole ring fused to a pyridine ring. The amino group is attached to the pyrazole ring, and the carboxylic acid group is attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted products .
Scientific Research Applications
5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution pattern.
Pyrazolo[1,5-a]pyridine-2-carboxylic acid: Lacks the amino group, leading to different chemical and biological properties.
Uniqueness
5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both the amino group and carboxylic acid group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific research applications .
Properties
CAS No. |
1558271-70-7 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c9-5-1-2-11-6(3-5)4-7(10-11)8(12)13/h1-4H,9H2,(H,12,13) |
InChI Key |
UNWUOOAHFCRSED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C=C1N |
Purity |
95 |
Origin of Product |
United States |
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